7-(3-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a purine derivative with potential applications in pharmacology. This compound is characterized by its unique structure and has garnered interest due to its biological activity. The molecular formula for this compound is , and it has a molar mass of approximately 339.18 g/mol.
The compound can be synthesized through various chemical reactions involving purine derivatives and chlorobenzyl groups. It is related to other compounds in the purine family, which are known for their roles in biological systems, particularly in cellular energy transfer and signaling.
7-(3-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione belongs to the class of purines, which are nitrogen-containing compounds that play critical roles in biochemistry. This compound may exhibit properties similar to other purines such as caffeine and theobromine, which are known for their stimulant effects.
The synthesis of 7-(3-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can be achieved through several methods:
The synthesis typically requires controlled conditions to prevent side reactions. The use of solvents like dimethylformamide or acetonitrile may facilitate the reaction process, while catalysts such as potassium carbonate can enhance yields.
The molecular structure of 7-(3-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione features a purine ring system with two methyl groups at positions 1 and 3 and a chlorobenzyl group at position 7.
CC1=NC(=O)N(C(=O)N1C)C(C=CC(Cl)=C)C
.The compound may participate in various chemical reactions typical for purines:
Reactions should be monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to ensure purity and yield.
The mechanism of action for 7-(3-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione may involve:
Further studies are required to elucidate the specific interactions and effects on biological systems.
7-(3-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has potential applications in:
This compound represents a significant area of interest within medicinal chemistry due to its structural similarity to biologically active purines and its potential therapeutic applications. Further research is essential to fully understand its mechanisms and applications in science and medicine.
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0